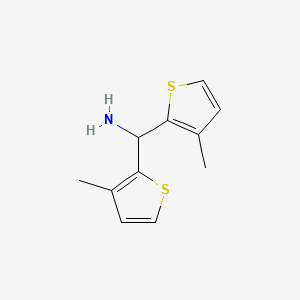

Bis(3-methylthiophen-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(3-methylthiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS2/c1-7-3-5-13-10(7)9(12)11-8(2)4-6-14-11/h3-6,9H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTQCIXKVNNLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(C2=C(C=CS2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of Bis 3 Methylthiophen 2 Yl Methanamine

Precursor Synthesis and Building Block Strategies for Thiophene-2-yl Derivatives

Synthesis of 3-Methylthiophene-2-carboxaldehyde and Related Intermediates

3-Methylthiophene-2-carboxaldehyde is the key electrophilic component in most synthetic routes toward bis(3-methylthiophen-2-yl)methanamine. Several methods have been established for its preparation, each with distinct advantages and limitations regarding yield, isomeric purity, and scalability.

One common approach is the formylation of 3-methylthiophene (B123197). This can be achieved through the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride, or by reacting 3-methyl-2-thienyl magnesium bromide (a Grignard reagent) with DMF. google.comgoogleapis.com Another method involves the reaction of 3-methylthiophene with dichloromethyl methyl ether in the presence of a Friedel-Crafts catalyst, though this can sometimes lead to mixtures of isomers. google.comgoogleapis.com

More intricate, multi-step syntheses have been developed to ensure high isomeric purity. These routes often involve the construction of the thiophene (B33073) ring itself. For instance, processes have been patented that start with mercaptoacetaldehyde (B1617137) or its derivatives, which react with methyl vinyl ketone or 3-butyn-2-one through a series of Michael additions, cyclizations, and dehydrogenations to yield isomerically pure 3-methylthiophene-2-carboxaldehyde. google.comgoogle.com An older, classical method involves the fusion of a disodium methylsuccinate salt with phosphorus heptasulfide. orgsyn.org

| Method | Key Reagents | General Principle | Key Advantages/Disadvantages |

|---|---|---|---|

| Grignard Formylation | 3-Methyl-2-thienyl magnesium bromide, N,N-dimethylformamide (DMF) | Nucleophilic attack of the Grignard reagent on DMF. | Good regioselectivity; requires preparation of the Grignard reagent. google.comgoogleapis.com |

| Friedel-Crafts Formylation | 3-Methylthiophene, Dichloromethyl methyl ether, SnCl₄ | Electrophilic aromatic substitution. | Can produce isomeric mixtures, reducing the yield of the desired product. google.comgoogleapis.com |

| Ring Construction (Michael Addition) | Mercaptoacetaldehyde acetal, Methyl vinyl ketone, Base | Michael addition followed by acid-catalyzed cyclization and dehydrogenation. | Provides high isomeric purity; multi-step process. google.comgoogle.com |

| Phosphorus Sulfide Fusion | Disodium methylsuccinate, Phosphorus heptasulfide (P₄S₇) | Ring formation through reaction with a sulfurizing agent at high temperature. | Classical method; harsh conditions and evolution of H₂S gas. orgsyn.org |

Preparation of Functionalized Amine Precursors

The nitrogen atom in this compound originates from a simple amine source. For direct synthesis routes, ammonia (B1221849) or its equivalents are the most common precursors. Reagents such as ammonium (B1175870) acetate (B1210297), ammonium chloride, or a solution of ammonia in an alcohol are frequently used. These serve as a direct source of the -NH₂ group in reductive amination or multi-component reactions.

Alternatively, a stepwise approach can be employed where (3-methylthiophen-2-yl)methanamine (B27235) is first synthesized and then reacted with a second molecule of 3-methylthiophene-2-carboxaldehyde. The synthesis of (3-methylthiophen-2-yl)methanamine can itself be accomplished via reductive amination of the corresponding aldehyde with ammonia or by the reduction of 3-methylthiophene-2-carbonitrile.

Direct Synthesis Routes for this compound

The direct formation of the central C-N-C bond linking the two thiophene rings can be achieved through several modern synthetic methodologies. These one-pot or sequential reactions are designed for efficiency and high atom economy.

Reductive Amination Approaches and Catalyst Systems

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgacs.org In the context of synthesizing this compound, this reaction would proceed through the initial formation of an imine intermediate from the reaction of 3-methylthiophene-2-carboxaldehyde and an amine source, followed by its immediate reduction to the target amine.

A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it is mild and selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com A less toxic alternative is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is particularly effective for reductive aminations. Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another powerful method, often considered a green chemistry approach. wikipedia.org

| Reducing Agent | Abbreviation | Typical Conditions | Characteristics |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Weakly acidic (pH ~6), alcoholic solvents | Selective for imines over carbonyls; toxic cyanide byproduct. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Aprotic solvents (e.g., CH₂Cl₂, THF) | Mild, effective, non-toxic byproducts; moisture sensitive. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst | H₂ gas, Pd/C, PtO₂, or Raney Ni | Clean (byproduct is water); requires specialized pressure equipment. wikipedia.org |

| Sodium Borohydride (B1222165) | NaBH₄ | Protic solvents (e.g., MeOH, EtOH) | Can reduce the starting aldehyde; less selective but inexpensive. masterorganicchemistry.com |

Cross-Coupling Methodologies for C-N Bond Formation

Transition-metal-catalyzed cross-coupling reactions represent a powerful tool for forming C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed process, is a prominent example of this class of reactions. mychemblog.com While less direct for this specific target, a plausible route could involve the coupling of a (3-methylthiophen-2-yl)methyl halide or triflate with (3-methylthiophen-2-yl)methanamine.

The general catalytic cycle for a Buchwald-Hartwig reaction involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile, forming a Pd(II) complex. mychemblog.com

Amine Coordination and Deprotonation : The amine coordinates to the palladium center, and a base deprotonates the amine to form a palladium amide complex. mychemblog.com

Reductive Elimination : The desired C-N bond is formed as the product is released, regenerating the Pd(0) catalyst. mychemblog.com

The success of this reaction is highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine ligands (such as Xantphos or BINAP) are often required to facilitate the reductive elimination step. mychemblog.com Strong, non-nucleophilic bases like sodium tert-butoxide or cesium carbonate are typically used. mychemblog.com While powerful, this method would require the prior synthesis of two different precursors, making it a less convergent approach than reductive amination for this particular target.

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. mychemblog.com |

| Ligand | Xantphos, BINAP, t-Bu-XPhos | Stabilizes the palladium center and facilitates key steps in the catalytic cycle. mychemblog.com |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine precursor to form the active nucleophile. mychemblog.com |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction; must be anhydrous. |

Multi-Component Reactions for Constructing the Methanamine Scaffold

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. organic-chemistry.orgnih.gov This strategy offers significant advantages in terms of step economy, reduced waste, and the rapid generation of molecular complexity.

For the synthesis of this compound, a plausible MCR could be envisioned as a variation of the Mannich reaction. youtube.com In a hypothetical scenario, two equivalents of 3-methylthiophene (acting as the nucleophile), one equivalent of an aldehyde (such as formaldehyde), and an amine source (like ammonium chloride) could be combined in a one-pot reaction.

The mechanism would likely involve the initial formation of an iminium ion from formaldehyde and ammonia. This electrophilic species would then be attacked by the electron-rich 3-methylthiophene at the 2-position (the most nucleophilic site). The resulting (3-methylthiophen-2-yl)methanamine could then potentially react again with another iminium ion or undergo further transformations to yield the final product. While speculative for this exact molecule, the principles of MCRs provide a framework for designing highly convergent and efficient synthetic routes. caltech.edu

Exploration of Alternative Synthetic Pathways

The construction of the this compound scaffold can be approached through several synthetic strategies. The choice of pathway is often dictated by factors such as precursor availability, desired yield, and stereochemical control.

A primary and versatile method for the synthesis of this compound involves the condensation of an appropriate amine derivative with two equivalents of a 3-methylthiophene-2-yl precursor. A highly effective approach is the reductive amination of 3-methylthiophene-2-carbaldehyde. This reaction proceeds through the initial formation of an imine intermediate, which is subsequently reduced to the target amine. frontiersin.orgnih.govbohrium.comnih.gov The process can be performed in a one-pot reaction, which is advantageous from a green chemistry perspective. frontiersin.orgnih.govbohrium.comnih.gov

The reaction can be generalized as follows:

2 * (3-methylthiophene-2-carbaldehyde) + R-NH₂ → [Imine Intermediate] --(Reduction)--> this compound

The choice of the amine derivative (R-NH₂) and the reducing agent are critical for the success of the reaction. Various reducing agents can be employed, including catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) or hydride transfer agents. frontiersin.orgnih.gov The use of trichlorosilane in the presence of dimethylformamide (DMF) as an organocatalyst has also been reported for the reduction of aldimines generated in situ, offering high chemoselectivity. acs.org

| Aldehyde Precursor | Amine Source | Reducing Agent | Catalyst | Potential Product |

| 3-methylthiophene-2-carbaldehyde | Ammonia | H₂ | Pd/C | This compound |

| 3-methylthiophene-2-carbaldehyde | Primary Amine (R-NH₂) | NaBH₄ | - | N-substituted this compound |

| 3-methylthiophene-2-carbaldehyde | Nitro Compound (R-NO₂) | H₂ | Ni | N-substituted this compound |

This table represents a conceptual application of known reductive amination strategies to the synthesis of the target compound.

The synthesis of chiral amines is of significant interest in pharmaceutical development, as enantiomers of a molecule can exhibit different biological activities. nih.gov For a molecule like this compound, if the nitrogen atom is substituted with two different thiophene-based groups and another substituent, it can be a chiral center. More commonly, chirality would be introduced by substituents on the thiophene rings or the amine.

Transition metal-catalyzed asymmetric hydrogenation of the imine intermediate is a powerful strategy for achieving enantiomerically enriched amines. nih.govacs.org This approach utilizes chiral ligands that coordinate to a metal center (e.g., Iridium or Ruthenium) to create a chiral catalytic environment. nih.govacs.org The substrate then binds to this complex in a way that favors the formation of one enantiomer over the other.

Organocatalysis presents an alternative, metal-free approach to stereoselective synthesis. Chiral phosphoric acids, for instance, have been successfully used to catalyze the asymmetric reductive amination of aldehydes, leading to β-branched secondary amines with high enantioselectivity through a dynamic kinetic resolution process. acs.org Such a strategy could potentially be adapted for the synthesis of chiral derivatives of this compound. acs.org The development of chiral aprotic cyclic urea ligands has also shown promise in asymmetric catalysis for the synthesis of chiral cyclic amines. nih.gov

| Strategy | Catalyst Type | Chiral Inductor | Potential Outcome |

| Asymmetric Hydrogenation | Transition Metal (e.g., Ir, Ru) | Chiral Ligand (e.g., P-stereogenic MaxPHOX) | Enantiomerically enriched this compound derivative |

| Organocatalytic Reductive Amination | Chiral Phosphoric Acid (e.g., TRIP) | Catalyst Itself | Dynamic kinetic resolution to yield chiral amine |

| Biocatalysis | Dehydrogenase Enzymes | Enzyme's Chiral Pocket | Enantioselective synthesis of chiral amines |

This table outlines potential strategies for the stereoselective synthesis of the target compound based on established methods for other chiral amines.

Mechanistic Studies of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and achieving desired outcomes in terms of yield and selectivity.

The reductive amination process involves two main steps: the formation of an imine (or enamine) and its subsequent reduction. The kinetics of the reaction are influenced by factors such as the concentration of reactants, catalyst loading, temperature, and solvent. The initial condensation between the aldehyde and the amine to form an imine is a reversible reaction. The rate of this step can be influenced by the pH of the reaction medium.

The subsequent reduction of the imine is typically the rate-determining step. In catalytic hydrogenation, the reaction rate will depend on the efficiency of the catalyst in activating both the hydrogen and the imine. In asymmetric catalysis, the transition state involves the interaction of the imine with the chiral catalyst. The stereochemical outcome is determined by the difference in the activation energies of the diastereomeric transition states leading to the two possible enantiomers.

Catalysis is central to the efficient and selective synthesis of this compound via reductive amination. The choice of catalyst can dramatically impact the reaction's yield and selectivity. frontiersin.orgnih.gov

Yield: Heterogeneous catalysts like Palladium on carbon (Pd/C) and Raney Nickel are widely used for their high activity in hydrogenation reactions, leading to good yields of the desired amine. nih.gov Homogeneous catalysts, such as those based on Iridium and Ruthenium, are also highly effective. nih.govacs.org

Chemoselectivity: A key challenge in reductive amination is to prevent side reactions, such as the reduction of the aldehyde starting material or the over-alkylation of the amine product. The catalyst plays a crucial role in directing the reaction towards the desired product. For instance, certain catalysts show high selectivity for the reduction of the C=N bond of the imine over the C=O bond of the aldehyde. acs.org

Stereoselectivity: In asymmetric synthesis, the chiral catalyst is the determining factor for enantioselectivity. The structure of the chiral ligand and its interaction with the metal center create a specific three-dimensional environment that favors the formation of one enantiomer. nih.govacs.org The development of novel chiral ligands is an active area of research aimed at improving the enantiomeric excess (ee) of the products. nih.govnih.govacs.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of chemical compounds is of increasing importance to minimize environmental impact. rasayanjournal.co.in

Several green chemistry approaches can be applied to the synthesis of this compound:

Atom Economy: Reductive amination is an atom-economical reaction, as most of the atoms from the reactants are incorporated into the final product. rsc.org One-pot syntheses further enhance atom economy by minimizing purification steps and solvent usage. frontiersin.orgnih.govbohrium.comnih.gov

Use of Safer Solvents: Traditional organic solvents can be hazardous and environmentally damaging. The development of synthetic routes that utilize greener solvents, such as water or ethanol, is a key goal of green chemistry. rasayanjournal.co.in Micellar catalysis, which employs water as a solvent, is an emerging green technique for imine synthesis. rsc.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to be carried out under milder conditions with higher selectivity and lower energy consumption. sciepub.com The development of recyclable heterogeneous catalysts or catalysts that can be used in very low concentrations is particularly beneficial.

Renewable Feedstocks: While not directly addressed in the provided search results for this specific compound, a broader green chemistry approach would involve exploring the synthesis of the thiophene precursors from renewable biomass sources.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly. rasayanjournal.co.in

Solvent-Free Reactions and Sustainable Approaches

However, general sustainable approaches for the synthesis of analogous bis-heterocyclic methanes have been reported, often employing microwave irradiation or grinding techniques to facilitate the reaction in the absence of a solvent. These methods often lead to shorter reaction times, simpler work-up procedures, and higher yields compared to conventional solvent-based syntheses. For instance, the synthesis of bis(indolyl)methanes, which are structurally similar to the target compound, has been successfully achieved under solvent-free conditions using various catalysts. These approaches could theoretically be adapted for the synthesis of this compound, although specific experimental validation is required.

A hypothetical solvent-free approach for the synthesis of this compound could involve the direct condensation of 3-methylthiophene with a suitable aminating agent and a carbonyl source, catalyzed by a solid acid or base. The reaction could potentially be carried out by grinding the reactants together or by using microwave irradiation to provide the necessary energy for the reaction to proceed.

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Catalyst | Solvent | Potential Advantages |

| Conventional Synthesis | Acid/Base | Organic Solvent | Established methodology |

| Solvent-Free Grinding | Solid Acid/Base | None | Reduced waste, simplicity |

| Microwave-Assisted Synthesis | Various | None or minimal | Rapid, energy efficient |

Atom Economy and Waste Minimization

Atom economy is a crucial metric in green chemistry that evaluates the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy indicates that most of the atoms from the starting materials are incorporated into the final product, thereby minimizing waste.

In the context of synthesizing this compound, a reaction designed with high atom economy would ideally involve an addition-type reaction where all reactant atoms are incorporated into the product. For example, a direct condensation reaction between two equivalents of 3-methylthiophene and a suitable one-carbon aminating agent would theoretically have a high atom economy.

Conversely, substitution reactions that generate stoichiometric byproducts, such as leaving groups that are not incorporated into the final product, would have a lower atom economy. The choice of reagents and reaction pathway is therefore critical in maximizing atom economy and minimizing the generation of chemical waste.

For instance, a synthetic route that involves the formation of a di(3-methyl-2-thienyl)methanol intermediate followed by a nucleophilic substitution to introduce the amine group would likely have a lower atom economy due to the elimination of a water molecule and the use of activating agents for the hydroxyl group.

Table 2: Theoretical Atom Economy of a Hypothetical Reaction

| Reactants | Product | Byproducts | Theoretical Atom Economy |

| 2 x 3-methylthiophene + Formaldehyde + Ammonia | This compound | Water | High |

| Di(3-methyl-2-thienyl)methanol + Aminating Agent | This compound | Leaving Group + Water | Lower |

Advanced Spectroscopic and Structural Elucidation Techniques for Bis 3 Methylthiophen 2 Yl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the connectivity and spatial arrangement of atoms in a molecule. For Bis(3-methylthiophen-2-yl)methanamine, a suite of NMR experiments provides a complete picture of its complex structure.

¹H and ¹³C NMR for Detailed Structural Assignment and Conformational Analysis

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct insight into the chemical environment of each proton and carbon atom in the molecule. The expected chemical shifts are based on the additive effects of the thiophene (B33073) ring, the methyl substituents, and the central aminomethane bridge.

The ¹H NMR spectrum is anticipated to show distinct signals for the methine proton, the amine protons, the two thiophene ring protons, and the methyl group protons. The methine proton (H-6) signal would likely appear as a triplet, due to coupling with the two chemically equivalent amine protons. The amine (NH₂) protons themselves would present as a broad singlet or a doublet, with their chemical shift being highly dependent on solvent and concentration due to hydrogen bonding and exchange phenomena. libretexts.org The two protons on each thiophene ring (H-4 and H-5) would appear as doublets, coupled to each other.

The ¹³C NMR spectrum provides information on each unique carbon environment. Due to the molecule's symmetry, it is expected to show six distinct signals: four for the thiophene ring carbons (C-2, C-3, C-4, C-5), one for the methyl carbon (C-7), and one for the methine carbon (C-6). The chemical shifts can be predicted based on known values for substituted thiophenes. chemicalbook.com

Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Label | Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| a | H-5 | 7.15 | d | 5.2 | 2H |

| b | H-4 | 6.88 | d | 5.2 | 2H |

| c | H-6 (CH) | 4.85 | t | 6.5 | 1H |

| d | H-7 (CH₃) | 2.25 | s | - | 6H |

| e | NH₂ | 1.90 | br s | - | 2H |

Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Label | Assigned Carbon | Chemical Shift (δ, ppm) |

| 1 | C-2 | 142.5 |

| 2 | C-3 | 138.0 |

| 3 | C-5 | 127.0 |

| 4 | C-4 | 123.5 |

| 5 | C-6 (CH) | 52.0 |

| 6 | C-7 (CH₃) | 15.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides foundational data, 2D NMR techniques are essential for confirming the precise atomic connectivity and spatial relationships. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would definitively establish proton-proton coupling relationships. Key expected cross-peaks would appear between the thiophene ring protons H-4 and H-5, confirming their adjacency. A correlation between the methine proton (H-6) and the amine protons (NH₂) would also be expected, confirming the -CH-NH₂ fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously assign the carbon signals. For instance, it would show correlations between H-4 and C-4, H-5 and C-5, the methine H-6 and C-6, and the methyl H-7 and C-7.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular skeleton. Crucial correlations would be expected from the methine proton (H-6) to the C-2 carbons of both thiophene rings, confirming the central linkage. Other key HMBC correlations would include from the methyl protons (H-7) to C-3 and C-4, and from the H-5 proton to C-3 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing vital information about the molecule's conformation. NOESY correlations would be expected between the methine proton (H-6) and the H-5 protons of the thiophene rings, as well as between the methyl protons (H-7) and the H-4 protons. The relative intensities of these cross-peaks can help determine the preferred rotational conformation of the thiophene rings relative to the central methine group.

Dynamic NMR for Rotational Barriers and Exchange Processes

The two C(methine)-C(thiophene) bonds in this compound possess a degree of rotational freedom. If the barrier to this rotation is significant, it may be slow on the NMR timescale at lower temperatures. nih.govchemicalbook.com

Dynamic NMR studies involve recording spectra at variable temperatures. At room temperature, if the rotation around the C-C bonds is fast, the two 3-methylthiophene (B123197) groups appear equivalent, resulting in a simpler spectrum as described above. However, upon cooling, this rotation could slow down sufficiently to make the two rings magnetically non-equivalent. This would lead to a significant broadening and eventual splitting of the signals for the thiophene and methyl groups.

By analyzing the line shapes and identifying the coalescence temperature (Tc) — the temperature at which two exchanging signals merge into one broad peak — it is possible to calculate the free energy of activation (ΔG‡) for the rotational process. nih.gov This provides quantitative data on the conformational flexibility of the molecule.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Interpretation of Characteristic Vibrational Modes

The FT-IR and Raman spectra of this compound would be dominated by vibrations characteristic of the primary amine and the substituted thiophene rings.

N-H Vibrations: As a primary amine, the molecule is expected to show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. rockymountainlabs.comorgchemboulder.com A medium to strong N-H bending (scissoring) vibration should appear around 1650-1580 cm⁻¹. orgchemboulder.com A broad absorption due to N-H wagging is also possible in the 910-665 cm⁻¹ range. orgchemboulder.com

Thiophene Ring Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically appear in the 1600-1400 cm⁻¹ region. globalresearchonline.netmdpi.com The C-S stretching vibration is often weak in the IR spectrum but can be more prominent in the Raman spectrum, appearing in the 850-600 cm⁻¹ range. globalresearchonline.netjchps.com

C-H Vibrations: The aliphatic C-H stretching modes of the methyl groups will be observed in the 3000-2850 cm⁻¹ region.

Hypothetical Vibrational Data

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | FT-IR / Raman | Medium |

| Aromatic C-H Stretch | 3100 - 3050 | FT-IR / Raman | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 | FT-IR / Raman | Strong |

| N-H Bend (Scissoring) | 1650 - 1580 | FT-IR | Medium |

| Thiophene Ring C=C Stretch | 1580 - 1400 | FT-IR / Raman | Strong |

| C-N Stretch | 1250 - 1020 | FT-IR | Medium |

| C-S Stretch | 850 - 600 | Raman / FT-IR | Weak |

Analysis of Hydrogen Bonding and Intermolecular Interactions

The primary amine group in this compound is a key site for intermolecular interactions, acting as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the nitrogen lone pair).

In the condensed phase (liquid or solid), significant intermolecular hydrogen bonding (N-H···N) is expected. This interaction can be readily observed in the FT-IR spectrum. Compared to a theoretical gas-phase spectrum or a spectrum in a very dilute non-polar solvent, hydrogen bonding causes the N-H stretching bands to broaden and shift to lower frequencies (a red shift). wpmucdn.com The magnitude of this shift provides a qualitative measure of the strength of the hydrogen bonding interactions within the sample. These interactions play a crucial role in determining the physical properties of the compound, such as its boiling point and solubility.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry stands as a pivotal tool in the analytical chemist's arsenal, offering unparalleled sensitivity and accuracy for determining the molecular weight and structural features of compounds. For this compound, both high-resolution and tandem mass spectrometry are indispensable for unequivocal identification and characterization.

High-resolution mass spectrometry is critical for determining the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental composition. The exact mass of this compound is 223.04894 Da. chemicalbridge.co.uk HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), enabling the differentiation of compounds with the same nominal mass but different elemental formulas.

For this compound (C11H13NS2), the theoretical monoisotopic mass can be calculated with high precision. An experimentally determined mass that matches this theoretical value within a narrow tolerance provides strong evidence for the compound's elemental composition. Techniques like atmospheric pressure chemical ionization (APCI) have proven effective for the ionization of thiophene compounds, often yielding the molecular ion [M]+•, which is crucial for such precise measurements. acs.org

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Chemical Formula | C11H13NS2 |

| Nominal Mass | 223 Da |

| Theoretical Monoisotopic Mass | 223.04894 Da |

| Expected Adducts (HRMS) | [M+H]+, [M+Na]+ |

| Predicted [M+H]+ m/z | 224.05622 |

| Predicted [M+Na]+ m/z | 246.03816 |

Note: The theoretical values are calculated based on the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) provides an in-depth analysis of a molecule's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific fragmentation data for this compound is not extensively published, patterns can be inferred from the known fragmentation of similar thiophene-containing molecules and amines. researchgate.netnih.gov

In a typical MS/MS experiment, the protonated molecule [M+H]+ would be selected. The collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways. A primary and highly probable fragmentation would be the cleavage of the C-N bond, leading to the formation of a stable thienylmethyl carbocation.

Key Predicted Fragmentation Pathways:

Formation of the 3-methylthien-2-ylmethylium ion: Cleavage of one of the C-N bonds would result in a prominent fragment ion with a predicted m/z of 111. This is due to the stability of the resulting carbocation, which is resonance-stabilized by the adjacent thiophene ring.

Loss of a methyl group: Fragmentation involving the loss of a methyl radical (•CH3) from the molecular ion or major fragments could also be observed.

Ring opening: Under higher energy conditions, fragmentation of the thiophene rings themselves might occur, although this is generally less favored than the cleavage of the weaker C-N bond.

Table 2: Predicted Major Fragment Ions in Tandem Mass Spectrometry of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted Fragment m/z | Proposed Structure of Fragment |

| 224.05622 [M+H]+ | [C6H7S]+ | 111.0263 | 3-methylthien-2-ylmethylium |

| 224.05622 [M+H]+ | [C10H10NS2]+ | 208.0299 | Loss of a methyl group |

| 224.05622 [M+H]+ | [C5H5S]+ | 97.0082 | Thienyl cation (from further fragmentation) |

The analysis of these fragmentation patterns provides a veritable fingerprint of the molecule, confirming the connectivity of the two 3-methylthiophene moieties to a central methanamine linker.

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architecture

While a specific crystal structure for this compound is not publicly available, extensive data from related thiophene derivatives allows for a predictive analysis of its solid-state characteristics. researchgate.netnih.govresearchgate.netresearchgate.net X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, providing insights into conformation, bond lengths, bond angles, and intermolecular interactions.

The supramolecular architecture of this compound in the solid state would be dictated by a combination of intermolecular forces.

Hydrogen Bonding: The secondary amine group (-NH-) is a hydrogen bond donor, and the nitrogen and sulfur atoms can act as hydrogen bond acceptors. It is highly probable that N-H···N or N-H···S hydrogen bonds would be a dominant feature in the crystal packing, potentially leading to the formation of chains or dimeric motifs.

π-π Stacking: The electron-rich thiophene rings are capable of engaging in π-π stacking interactions. The offset or face-to-face arrangement of these rings between adjacent molecules would contribute significantly to the stability of the crystal lattice.

Advanced Spectroscopic Probes for Environmental Sensitivity or Specific Interactions

Thiophene-based compounds have been successfully employed as environmentally sensitive fluorescent probes. rsc.orgdtu.dk These molecules can exhibit changes in their photophysical properties, such as fluorescence intensity or lifetime, in response to changes in their local environment, including solvent polarity, viscosity, or the presence of specific analytes. dtu.dkresearchgate.net

Given its structure, this compound possesses features that suggest potential as a spectroscopic probe:

Fluorogenic Potential: The extended π-system of the two thiophene rings could give rise to fluorescence.

Environmental Sensitivity: The presence of the polar amine group and the nonpolar thiophene rings could lead to intramolecular charge transfer (ICT) character in the excited state. This can make the fluorescence properties sensitive to the polarity of the surrounding medium.

Binding Site: The amine linker could act as a binding site for metal ions or other analytes. Upon binding, a change in the electronic structure of the molecule could lead to a detectable change in its spectroscopic signature, forming the basis for a "turn-on" or "turn-off" fluorescent sensor. researchgate.net

Further investigation into the photophysical properties of this compound would be required to fully explore its potential in this area.

No Publicly Available Computational Studies Found for this compound

A comprehensive search of scientific literature and chemical databases has revealed no specific computational or theoretical investigations for the chemical compound this compound.

The explicit instructions to generate content solely on this compound and to strictly adhere to the provided outline, which includes the presentation of detailed research findings and data tables, cannot be fulfilled without available scientific research on this specific compound. Creating such an article would require fabricating data and research findings, which falls outside the scope of scientifically accurate reporting.

While computational studies exist for related thiophene derivatives, the unique structure of this compound means that data from other compounds cannot be extrapolated to accurately describe its specific electronic and structural properties.

Therefore, until research on the computational and theoretical aspects of this compound is conducted and published, it is not possible to generate the requested scientific article.

Computational and Theoretical Investigations of Bis 3 Methylthiophen 2 Yl Methanamine

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules with a high degree of accuracy. These predictions are crucial for interpreting experimental data and understanding the molecule's electronic structure and vibrational modes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts for Bis(3-methylthiophen-2-yl)methanamine can be performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). nih.gov The calculated chemical shifts for ¹H and ¹³C nuclei are typically referenced against a standard, such as Tetramethylsilane (TMS).

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be computed. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. The theoretical vibrational frequencies are often scaled by an empirical factor to better match experimental values due to the neglect of anharmonicity in the calculations. nih.gov

Table 1: Illustrative Calculated NMR Chemical Shifts for this compound

| Atom Type | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| Thiophene (B33073) C-H | 6.8 - 7.5 | 120 - 130 |

| Methyl H | 2.1 - 2.5 | 14 - 18 |

| Methylene (B1212753) H (CH₂) | 3.8 - 4.2 | 45 - 55 |

| Amine H (NH₂) | 1.5 - 2.5 | - |

| Thiophene C-S | - | 125 - 135 |

| Thiophene C-C(CH₃) | - | 138 - 145 |

| Thiophene C-CH₂ | - | 140 - 150 |

Note: The values in this table are illustrative and represent typical ranges for similar thiophene derivatives. Actual calculated values would depend on the specific computational method and basis set used.

Table 2: Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Symmetric and asymmetric stretching of the amine group. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the thiophene rings. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching of C-H bonds in the methyl and methylene groups. |

| C=C Stretch (Thiophene) | 1400 - 1600 | Stretching of carbon-carbon double bonds within the thiophene rings. |

| C-N Stretch | 1000 - 1200 | Stretching of the carbon-nitrogen single bond. |

| C-S Stretch | 600 - 800 | Stretching of the carbon-sulfur bonds in the thiophene rings. |

Note: The values in this table are illustrative. The scaling factor is not applied to these hypothetical frequencies.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths, one can predict the wavelengths of maximum absorption (λ_max) and the intensities of the electronic transitions. These transitions typically involve the promotion of an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. For this compound, the key transitions would likely be from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), as well as transitions involving other frontier orbitals. The nature of these transitions (e.g., π → π* or n → π*) can also be characterized.

Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

| S₀ → S₁ | 280 - 320 | > 0.1 | HOMO → LUMO |

| S₀ → S₂ | 240 - 270 | > 0.05 | HOMO-1 → LUMO |

| S₀ → S₃ | 210 - 230 | > 0.2 | HOMO → LUMO+1 |

Note: This table presents hypothetical data to illustrate the expected output from TD-DFT calculations.

Reactivity Predictions and Mechanistic Modeling

Computational chemistry offers powerful tools to predict the reactivity of a molecule and to model the mechanisms of its reactions.

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The tendency to attract electrons.

Hardness (η): A measure of resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Local reactivity descriptors, such as the Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov This is crucial for understanding the regioselectivity of reactions involving this compound.

Table 4: Illustrative Global Reactivity Descriptors for this compound (in eV)

| Descriptor | Formula | Illustrative Value |

| E_HOMO | - | -5.5 to -6.5 |

| E_LUMO | - | -0.5 to -1.5 |

| Ionization Potential (I) | -E_HOMO | 5.5 to 6.5 |

| Electron Affinity (A) | -E_LUMO | 0.5 to 1.5 |

| Electronegativity (χ) | (I + A) / 2 | 3.0 to 4.0 |

| Hardness (η) | I - A | 4.0 to 5.0 |

| Softness (S) | 1 / η | 0.2 to 0.25 |

| Electrophilicity Index (ω) | χ² / (2η) | 0.9 to 1.6 |

Note: These values are illustrative and based on typical ranges for organic molecules.

To understand the mechanism of a chemical reaction, computational chemists can map out the potential energy surface (PES) connecting reactants, transition states, and products. By locating the transition state structures and calculating their energies, the activation energy barrier for a given reaction pathway can be determined. nih.govmdpi.com This allows for the comparison of different possible mechanisms, such as concerted versus stepwise pathways, and the identification of the most favorable route. For this compound, this could be applied to study reactions such as N-alkylation, acylation, or reactions involving the thiophene rings.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational landscape. This is particularly important for this molecule due to the rotational freedom around the C-C and C-N single bonds. MD simulations can reveal the preferred conformations of the molecule and the energy barriers between them.

Furthermore, by including explicit solvent molecules in the simulation box, the influence of the solvent on the conformational preferences and dynamics of this compound can be investigated. mdpi.com This provides a more realistic model of the molecule's behavior in solution.

Chemical Reactivity and Derivatization Strategies of Bis 3 Methylthiophen 2 Yl Methanamine

Reactions at the Amine Nitrogen Center

The lone pair of electrons on the primary amine nitrogen of bis(3-methylthiophen-2-yl)methanamine makes it a potent nucleophile, enabling a variety of reactions at this center.

N-Alkylation, N-Acylation, and N-Arylation Reactions

As a primary amine, this compound is expected to readily undergo N-alkylation, N-acylation, and N-arylation reactions. These transformations are fundamental in organic synthesis for the introduction of various substituents onto the nitrogen atom, thereby modifying the compound's steric and electronic properties.

N-Alkylation can be achieved by reacting the amine with alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism. It is important to note that the N-alkylation of some aminothiophenes can be challenging under mild conditions, and in some cases, may require specific reagents like caesium carbonate and tetrabutylammonium (B224687) iodide to proceed efficiently. organicchemistrytutor.com Over-alkylation to form tertiary amines or even quaternary ammonium (B1175870) salts is a potential side reaction that can be controlled by careful choice of reaction conditions and stoichiometry.

N-Acylation involves the reaction of the amine with acylating agents such as acyl chlorides or anhydrides. This reaction is typically rapid and high-yielding, leading to the formation of stable amide derivatives. The resulting amides are generally less basic and less nucleophilic than the parent amine due to the electron-withdrawing nature of the carbonyl group.

N-Arylation , the formation of a carbon-nitrogen bond with an aryl group, can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the arylation of primary amines with aryl halides or triflates, offering a versatile route to N-aryl derivatives. rsc.org

Table 1: Representative N-Substitution Reactions of this compound

| Reaction Type | Reagent Example | Product Type | General Conditions |

| N-Alkylation | Methyl iodide (CH₃I) | Secondary Amine | Base (e.g., K₂CO₃), Solvent (e.g., ACN) |

| N-Acylation | Acetyl chloride (CH₃COCl) | Amide | Base (e.g., Pyridine), Solvent (e.g., DCM) |

| N-Arylation | Phenyl bromide (C₆H₅Br) | N-Aryl Amine | Pd catalyst, Ligand, Base, Solvent (e.g., Toluene) |

Formation of Imines and Schiff Bases from the Amine

The primary amine functionality of this compound readily condenses with aldehydes and ketones to form imines, which are also known as Schiff bases. nih.govacs.orgquora.comrsc.orgnih.gov This reversible reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule. nih.gov

The formation of Schiff bases is a versatile method for introducing a wide array of substituents at the nitrogen atom, connected through a carbon-nitrogen double bond. The properties of the resulting imine can be tuned by the choice of the carbonyl compound. Aromatic aldehydes, for instance, will lead to conjugated systems with potentially interesting electronic and photophysical properties.

Table 2: Formation of Imines and Schiff Bases

| Carbonyl Compound | Product Structure | Product Name |

| Benzaldehyde | C₆H₅CH=N-CH(C₅H₅S)₂ | N-benzylidene-bis(3-methylthiophen-2-yl)methanamine |

| Acetone | (CH₃)₂C=N-CH(C₅H₅S)₂ | N-(propan-2-ylidene)-bis(3-methylthiophen-2-yl)methanamine |

| 5-Methylthiophene-2-carboxaldehyde | (C₅H₅S)CH=N-CH(C₅H₅S)₂ | N-((5-methylthiophen-2-yl)methylene)-bis(3-methylthiophen-2-yl)methanamine |

Ring-Opening Reactions with Cyclic Esters (if applicable to amine)

Primary amines are known to react with cyclic esters, such as lactones, in a ring-opening reaction to produce hydroxyamides. rsc.orglibretexts.org This aminolysis of lactones can be influenced by the ring size of the lactone and the reaction conditions. While some reactions proceed upon heating, others may require the use of a catalyst to activate the cyclic ester towards nucleophilic attack. rsc.orgpearson.com

The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the lactone, leading to the cleavage of the acyl-oxygen bond and the formation of a linear hydroxyamide. This reaction provides a straightforward method for introducing a hydroxyalkylcarbonyl moiety onto the nitrogen atom of this compound.

Table 3: Ring-Opening Reactions with Lactones

| Cyclic Ester (Lactone) | Ring Size | Product Structure | Product Name |

| γ-Butyrolactone | 5-membered | HO-(CH₂)₃-CO-NH-CH(C₅H₅S)₂ | N-(bis(3-methylthiophen-2-yl)methyl)-4-hydroxybutanamide |

| δ-Valerolactone | 6-membered | HO-(CH₂)₄-CO-NH-CH(C₅H₅S)₂ | N-(bis(3-methylthiophen-2-yl)methyl)-5-hydroxypentanamide |

| ε-Caprolactone | 7-membered | HO-(CH₂)₅-CO-NH-CH(C₅H₅S)₂ | N-(bis(3-methylthiophen-2-yl)methyl)-6-hydroxyhexanamide |

Reactions Involving the Thiophene (B33073) Rings

The two 3-methylthiophene (B123197) rings in this compound are electron-rich aromatic systems and are susceptible to electrophilic attack. The position of substitution is influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution on Thiophene Rings

Thiophene is known to be more reactive towards electrophilic aromatic substitution than benzene (B151609), with a strong preference for substitution at the α-positions (C2 and C5). In this compound, each thiophene ring is substituted at the 2- and 3-positions. The primary amine is attached via a methylene (B1212753) bridge at the C2 position, and a methyl group is at the C3 position.

The directing effects of these substituents will determine the regioselectivity of further substitution. The aminomethyl group (-CH₂NH₂) is generally considered an activating, ortho-, para-director. libretexts.org The methyl group (-CH₃) is also an activating, ortho-, para-director. quora.comlibretexts.org In the 3-methylthiophene-2-yl moiety, the C5 position is the most activated site for electrophilic attack. This is due to the combined activating and directing effects of the sulfur atom (directing to the adjacent α-position) and the methyl group at C3 (directing ortho and para, with the C5 position being para to the methyl group). The C4 position is less favored. Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur predominantly at the C5 position of the thiophene rings.

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Reagents | Predicted Major Product (Substitution at C5) |

| Bromination | Br⁺ | Br₂ / FeBr₃ | Bis(5-bromo-3-methylthiophen-2-yl)methanamine |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | Bis(3-methyl-5-nitrothiophen-2-yl)methanamine |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl / AlCl₃ | Bis(5-acyl-3-methylthiophen-2-yl)methanamine |

Functionalization at Methyl Groups or Thiophene Alpha/Beta Positions

Direct functionalization of the methyl groups on the thiophene rings is generally challenging. However, functionalization of the thiophene ring at specific positions can be achieved through metalation, particularly lithiation, followed by reaction with an electrophile.

For 3-methylthiophene, lithiation with strong bases like n-butyllithium (n-BuLi) can occur at both the 2- and 5-positions. However, the use of a more sterically hindered base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), has been shown to be highly selective for deprotonation at the 5-position. nih.govacs.orgacs.org This regioselective lithiation generates a powerful nucleophile that can react with a wide range of electrophiles, providing a versatile method for introducing various functional groups at the C5 position of the 3-methylthiophene ring.

Given that the C2 position is already substituted in this compound, this lithiation strategy would be an effective way to introduce substituents specifically at the C5 position of each thiophene ring.

Table 5: Functionalization via Lithiation at the C5 Position

| Electrophile | Reagent | Introduced Functional Group |

| Carbon dioxide | CO₂ | Carboxylic acid (-COOH) |

| Dimethylformamide | DMF | Aldehyde (-CHO) |

| Iodine | I₂ | Iodo (-I) |

| Trimethylsilyl chloride | (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck) for Further Functionalization

The derivatization of the this compound scaffold can be effectively achieved through palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. researchgate.netwikipedia.org The vacant positions on the thiophene rings (positions 4 and 5) are prime targets for functionalization. The inherent reactivity of these positions is influenced by the existing methyl and aminomethyl substituents.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organohalide or triflate with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.commasterorganicchemistry.com For this compound, the first step would be the regioselective halogenation (e.g., bromination or iodination) of the thiophene rings, most likely at the more accessible 5-position. acs.orgnih.govnih.gov The resulting dihalo-derivative can then undergo a Suzuki coupling with various aryl or heteroaryl boronic acids to introduce new aromatic moieties. mdpi.comnih.gov The choice of catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, ligands, and base (e.g., K₃PO₄, Na₂CO₃) is crucial for achieving high yields. mdpi.commdpi.com Aqueous solvent systems have also been shown to be effective for Suzuki couplings of thiophene derivatives. nih.govmdpi.com

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orgopenochem.orglibretexts.org Similar to the Suzuki reaction, a halogenated derivative of this compound would be required. This dihalo-intermediate could then be coupled with a variety of organostannanes (aryl, vinyl, or alkyl) to introduce diverse functional groups. organic-chemistry.org The Stille reaction is known for its tolerance of a wide range of functional groups, though the toxicity of organotin reagents is a significant drawback. organic-chemistry.org The reaction typically employs catalysts like Pd(PPh₃)₄ in a non-polar solvent. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex and in the presence of a base. wikipedia.orgorganic-chemistry.org A halogenated this compound could react with various alkenes (e.g., acrylates, styrenes) to append vinyl groups to the thiophene rings. organic-chemistry.orgresearchgate.net This reaction offers a direct route to vinyl-substituted thiophenes, which are valuable intermediates for further transformations. The regioselectivity of the Heck reaction on substituted thiophenes can be influenced by the electronic nature of the substituents on the thiophene ring. researchgate.netchemrxiv.org

| Reaction | Typical Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Bromide/Iodide | Ar-B(OH)₂ | Pd(PPh₃)₄ (5%) | K₃PO₄ | Dioxane/H₂O | mdpi.com |

| Stille | Aryl Iodide/Triflate | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ (2%) | - (LiCl additive) | Toluene | organic-chemistry.org |

| Heck | Aryl Bromide | Styrene | Pd(OAc)₂ (2%) | Et₃N | DMF | wikipedia.orgorganic-chemistry.org |

Cyclization Reactions and Formation of Fused Ring Systems

The aminomethyl group in this compound is a key functional handle for constructing fused heterocyclic systems through cyclization reactions. These reactions can lead to novel polycyclic aromatic structures with potential applications in materials science and medicinal chemistry. beilstein-journals.orgnih.gov

One prominent strategy involves an intramolecular cyclization that mimics the Pictet-Spengler reaction. acs.org This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. In the case of this compound, a two-step process could be envisioned. First, the primary amine can be acylated or condensed with a suitable carbonyl compound. Subsequent acid-catalyzed cyclization onto the electron-rich thiophene ring, likely at the C-3 position if sterically feasible or after functionalization at the C-5 position, would generate a fused dihydropyridine (B1217469) or related heterocyclic ring.

Alternatively, cyclization can be achieved by first introducing appropriate functional groups onto the thiophene rings via the cross-coupling reactions described previously. For instance, installation of a carbonyl group or a leaving group at the 5-position of one or both thiophene rings could enable an intramolecular nucleophilic attack by the amine nitrogen, leading to the formation of a large macrocyclic structure or a fused ring system. researchgate.net The synthesis of thiophene-based macrocycles has been successfully achieved using such strategies. researchgate.net The formation of fused systems often enhances the planarity and π-conjugation of the molecule, which is a desirable feature for organic semiconductor materials. beilstein-journals.org

Regioselectivity and Stereoselectivity in Derivatization

Controlling the position of new functional groups (regioselectivity) is critical in the derivatization of this compound. The substitution pattern is governed by the directing effects of the existing methyl and aminomethyl groups on the thiophene rings.

The thiophene ring has distinct reactivity at its different positions. For electrophilic substitution, the C5 and C2 positions are generally the most reactive. In this compound, the C2 positions are already substituted. The primary sites for further functionalization are the C4 and C5 positions.

Directing Effects: The methyl group at C3 is a weak activating, ortho-, para-directing group. The aminomethyl group at C2 can exert a more complex influence. While the methylene spacer prevents direct resonance effects from the nitrogen lone pair, the group can act as a directing group through coordination to a metal catalyst in reactions like directed C-H activation. nih.gov

Regioselective Functionalization: For electrophilic reactions like halogenation, substitution is strongly favored at the C5 position due to activation from the sulfur atom and the C3-methyl group, and lower steric hindrance compared to the C4 position. In directed metalation reactions, where a base like TMPLi is used, deprotonation can be selectively achieved at a specific position, often ortho to a directing group, allowing for subsequent quenching with an electrophile. researchgate.netmdpi.com Studies on substituted thiophenes have shown that careful selection of reagents and conditions can provide access to specific isomers. nih.govnih.gov For instance, using a directing group with an on/off switch controlled by pH can allow for sequential functionalization at different positions. nih.gov

Stereoselectivity would become a factor if a chiral center is introduced during derivatization, for example, in an asymmetric synthesis or if the amine nitrogen participates in forming a new stereocenter during a cyclization reaction. For instance, an intramolecular Pictet-Spengler type reaction could potentially generate a new chiral center, and the use of chiral catalysts or auxiliaries could influence the stereochemical outcome. acs.org

Synthesis of Advanced Intermediates and Complex Molecular Architectures

Derivatives of this compound serve as advanced intermediates for the construction of more complex molecules. The ability to selectively functionalize the thiophene rings and utilize the amine group allows for the synthesis of a wide array of molecular architectures.

The functionalized derivatives obtained from cross-coupling reactions are themselves valuable building blocks. For example, aryl-substituted thiophenes are core components of many pharmaceuticals and advanced materials. mdpi.com By introducing different aryl groups via Suzuki coupling, a library of compounds with varied electronic and steric properties can be generated from a single halogenated intermediate. nih.govnih.gov

Furthermore, the primary amine can be transformed into a wide range of other functional groups. It can be converted into amides, sulfonamides, or ureas, or used as a nucleophile in substitution or condensation reactions. These transformations, combined with modifications on the thiophene rings, open pathways to complex, multi-functionalized molecules. For instance, the synthesis of bis(benzimidazole) ligands, which are important in coordination chemistry, often starts from precursor amines. mdpi.com Similarly, the core structure could be incorporated into larger, fused polycyclic systems or macrocycles with specific host-guest binding properties. researchgate.netbeilstein-journals.org The step-by-step, regioselective functionalization allows for the controlled assembly of complex structures that would be difficult to synthesize otherwise. nih.gov

No Published Research Found on the Coordination Chemistry of this compound

A comprehensive review of scientific databases and literature reveals a significant gap in the research concerning the coordination chemistry of the compound this compound. Despite extensive searches, no dedicated studies on its behavior as a ligand in the formation of metal complexes were identified.

This absence of published data prevents a detailed and scientifically accurate discussion on the topics outlined in the user's request. The specific areas where information is lacking include:

Ligand Design Principles: There is no literature discussing the design principles of this compound as a polydentate system.

Synthesis and Characterization of Metal Complexes: No studies were found detailing the synthesis and characterization of its complexes with transition metals such as copper, zinc, cobalt, nickel, or cadmium.

Stoichiometry and Coordination Modes: Information regarding the stoichiometry and specific coordination modes of this ligand with metal ions is not available.

X-ray Crystallography: There are no published crystal structures of metal complexes containing this compound to confirm its coordination geometry.

Spectroscopic Properties: Spectroscopic data (UV-Vis, IR, and NMR) that would elucidate the nature of the ligand-metal interactions in its complexes have not been reported.

While general principles of coordination chemistry and the properties of similar thiophene-based ligands exist, a strict adherence to the requested focus on this compound means that an article based on direct scientific evidence cannot be constructed at this time. Further experimental research would be required to elucidate the coordination chemistry of this specific compound.

Coordination Chemistry and Ligand Properties of Bis 3 Methylthiophen 2 Yl Methanamine

Spectroscopic Properties of Metal Complexes

Magnetic Properties of Paramagnetic Complexes

The study of the magnetic properties of potential paramagnetic complexes formed with Bis(3-methylthiophen-2-yl)methanamine would be a critical area of research. Should this ligand successfully form complexes with paramagnetic metal ions such as iron(II/III), manganese(II), copper(II), or others, the resulting magnetic behavior would be of significant interest.

Future research would need to focus on:

Synthesis and Isolation: The primary step would involve the synthesis and characterization of complexes with various paramagnetic metal centers.

Magnetic Susceptibility Measurements: Techniques such as SQUID (Superconducting Quantum Interference Device) magnetometry would be essential to determine the magnetic susceptibility of these complexes over a range of temperatures. This data would reveal whether the complexes exhibit simple paramagnetic behavior or more complex phenomena like magnetic ordering (ferromagnetism, antiferromagnetism, or ferrimagnetism) at low temperatures.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR studies would provide detailed information about the electronic structure of the metal centers, including their oxidation state and the symmetry of the coordination environment provided by the this compound ligand.

A hypothetical data table for future research findings could resemble the following:

| Hypothetical Complex Formula | Metal Ion | Ground State Spin (S) | Magnetic Moment (µeff) at 300 K [µB] | Weiss Constant (θ) [K] |

| [Fe(L)Cl2] | Fe(II) | 2 | 5.2 | -5 |

| Cu(L)22] | Cu(II) | 1/2 | 1.9 | -1 |

| [Mn(L)Br2] | Mn(II) | 5/2 | 5.9 | -10 |

| (Note: 'L' represents the this compound ligand. The data presented is purely illustrative and not based on experimental results.) |

Stability and Thermodynamics of Metal-Ligand Interactions

Understanding the stability and thermodynamics of complexes formed between this compound and various metal ions is fundamental to its potential applications. This would involve determining the formation constants (stability constants) of the metal-ligand complexes.

Key areas for future investigation would include:

Isothermal Titration Calorimetry (ITC): ITC would provide direct measurement of the thermodynamic parameters of binding, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of complexation, as well as the stoichiometry of the interaction.

A prospective data table summarizing these thermodynamic parameters might look like this:

| Metal Ion | Log K1 | Log K2 | ΔG° [kJ/mol] | ΔH° [kJ/mol] | TΔS° [kJ/mol] |

| Cu(II) | 8.5 | 7.2 | -48.5 | -30.2 | 18.3 |

| Ni(II) | 6.8 | 5.9 | -38.8 | -25.1 | 13.7 |

| Zn(II) | 6.5 | 5.5 | -37.1 | -22.0 | 15.1 |

| (Note: This table is a hypothetical representation of data that could be obtained from future thermodynamic studies.) |

Supramolecular Assemblies and Coordination Polymers Involving this compound

The bifunctional nature of this compound, with its two thiophene (B33073) rings and a central amine group, suggests its potential as a building block for supramolecular assemblies and coordination polymers. The sulfur atoms in the thiophene rings and the nitrogen atom of the amine group could all potentially coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional networks.

Future research in this area would likely involve:

Crystallization Studies: Systematic attempts to crystallize the ligand with various metal salts under different conditions (e.g., varying solvents, temperatures, and stoichiometries).

Electrochemical Behavior and Polymerization Potential of Bis 3 Methylthiophen 2 Yl Methanamine

Cyclic Voltammetry Studies for Redox Properties

Comprehensive cyclic voltammetry data, which would elucidate the oxidation and reduction characteristics of Bis(3-methylthiophen-2-yl)methanamine, is not found in current research.

Oxidation and Reduction Potentials of the Amine and Thiophene (B33073) Moieties

Specific oxidation and reduction potential values for the amine and thiophene groups within this particular molecular structure have not been documented. Generally, thiophene moieties are known to undergo oxidation to form radical cations, which can then couple in polymerization reactions. The amine group can also be electrochemically active, though its redox potential would be influenced by the adjacent thiophene rings.

Electrochemistry of Derivatives and Metal Complexes

There is no available research on the electrochemical properties of derivatives or metal complexes of this compound.

Electrochemical Polymerization of this compound

Given the absence of foundational electrochemical data, studies on the electrochemical polymerization of this monomer have not been published.

Monomer Design for Electropolymerization

While the structure of this compound suggests potential as a monomer for electropolymerization due to the presence of two polymerizable thiophene rings, specific research on its design and suitability for this purpose is not available.

Optimization of Electrochemical Polymerization Conditions (Potentiostatic, Galvanostatic)

Details regarding the optimization of polymerization conditions, whether through potentiostatic (constant potential) or galvanostatic (constant current) methods, are not documented for this compound.

Characterization of Resulting Poly(this compound) Films

As there are no reports on the successful polymerization of this monomer, there is consequently no characterization data for any resulting polymer films.

Electro-Optical Properties of Electrodeposited Polymers

Due to the absence of studies on the electropolymerization of this compound, there is no available data on the electro-optical properties of its corresponding polymer. The following subsections, which would typically detail spectroelectrochemical analysis and the relationship between conjugation and electronic properties, remain unaddressed in the scientific literature for this specific material.

Spectroelectrochemical Analysis and Color Changes

No spectroelectrochemical data for poly(this compound) has been reported. This type of analysis would be crucial to understand the changes in the polymer's absorption spectrum as a function of the applied potential, revealing information about the electronic transitions in its neutral and doped states and the associated color changes.

Relationship Between Conjugation Length and Electronic Properties

The relationship between conjugation length and electronic properties is a fundamental aspect of conducting polymers. mdpi.com In polythiophenes, increasing the effective conjugation length generally leads to a red shift in the absorption and emission spectra. mdpi.com However, without experimental data on the polymerization and characterization of poly(this compound), it is not possible to discuss this relationship for this specific polymer.

Controlled Fabrication of Electropolymerized Films and Architectures

There are no published methods for the controlled fabrication of electropolymerized films or specific architectures from this compound. Research in this area would typically explore how parameters such as monomer concentration, electrolyte composition, and electrochemical techniques (e.g., cyclic voltammetry, potentiostatic, or galvanostatic methods) influence the morphology, thickness, and properties of the resulting polymer film. researchgate.net

Emerging Non Biological Applications in Advanced Materials and Catalysis

Role as a Key Intermediate in Fine Chemical Synthesis

Bis(3-methylthiophen-2-yl)methanamine serves as a versatile intermediate in the synthesis of more complex molecules and fine chemicals. The thiophene (B33073) rings can undergo various substitution reactions, while the primary amine group provides a reactive site for a multitude of chemical transformations. This dual reactivity allows it to be a foundational component for constructing larger, functional molecular architectures.

Thiophene derivatives are crucial in the development of novel organic materials. mdpi.comresearchgate.net The synthesis of bis-heterocyclic compounds, in particular, has garnered significant attention due to their applications in medicine and optoelectronics. researchgate.net For instance, related structures like 3,3'-[(5-methylthiophen-2-yl)methanediyl]bis(1H-indole) have been synthesized, demonstrating how the methyl-thiophene core can be used to create larger, functional molecules. researchgate.net Multi-component reactions are often employed to build complex heterocyclic systems, and compounds like this compound are well-suited as precursors in such synthetic strategies. researchgate.net The general approach often involves the cyclization of functionalized precursors or the coupling of different molecular fragments, where the thiophene moiety plays a central role. mdpi.com

The reactivity of the amine group allows for the introduction of various functionalities, leading to the creation of Schiff bases, amides, and other derivatives. These derivatives can then be used in subsequent synthetic steps to build molecules with specific electronic or structural properties. The methyl groups on the thiophene rings also influence the compound's solubility and electronic properties, which can be fine-tuned for specific applications.

Applications in Catalysis (excluding enzyme/biocatalysis)

The presence of sulfur and nitrogen atoms makes this compound an excellent candidate for use as a ligand in coordination chemistry and catalysis. The ability of the two thiophene rings and the central amine group to coordinate with metal centers opens up possibilities for its use in both homogeneous and heterogeneous catalytic systems.

In homogeneous catalysis, transition metal complexes are used to catalyze reactions in the same phase as the reactants. The ligand plays a crucial role in determining the catalyst's activity and selectivity by modifying the electronic and steric environment of the metal center. nih.govruhr-uni-bochum.de Ligands containing both sulfur and nitrogen donor atoms, such as this compound, can act as chelating agents, forming stable complexes with a variety of transition metals like palladium, ruthenium, rhodium, and copper. nih.govnih.govrsc.org

By analogy with other bis(heterocyclic) ligands, it is plausible that complexes of this compound could be effective catalysts for a range of organic transformations. For example, palladium complexes with such ligands are known to be active in cross-coupling reactions, which are fundamental for carbon-carbon bond formation. mdpi.com Rhenium complexes have been shown to catalyze the hydrogenation of nitriles to amines. lookchem.com Furthermore, lithium complexes supported by amine bis-phenolate ligands have demonstrated high efficiency in ring-opening polymerization reactions. rsc.org The specific geometry and electronic properties imparted by the this compound ligand could lead to unique catalytic activities and selectivities in these and other reactions.

Table 1: Potential Homogeneous Catalytic Applications for Metal Complexes of this compound

| Catalytic Reaction | Potential Metal Center | Rationale |

|---|---|---|

| Cross-Coupling Reactions | Palladium (Pd), Nickel (Ni) | Thiophene-based ligands are widely used in Pd-catalyzed cross-coupling. |

| Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | N,S-donor ligands can stabilize metal hydrides for hydrogenation catalysis. |

| Polymerization | Lithium (Li), Titanium (Ti) | Amine-bis(heterocycle) structures can act as ancillary ligands in polymerization catalysts. |

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products. Immobilizing the catalyst on a solid support transforms it into a heterogeneous catalyst, which can be easily recovered and reused. This compound and its metal complexes can be immobilized on various solid supports, such as silica (B1680970), alumina, or carbon nanotubes. ruhr-uni-bochum.deresearchgate.net

The immobilization can be achieved through several methods. The primary amine group of the ligand can be covalently attached to a functionalized support material. Alternatively, a pre-formed metal complex of the ligand can be physically adsorbed or chemically grafted onto the surface. The resulting heterogeneous catalyst would combine the high activity and selectivity of a molecular catalyst with the practical advantages of a solid catalyst. researchgate.net Research on copper complexes with monoethanolamine immobilized on silica has shown that the catalytic activity can be dependent on the surface concentration of the metal complexes. researchgate.net This suggests that by controlling the loading of the this compound complex on a support, it may be possible to optimize its catalytic performance for specific industrial processes.

Potential in Sensor Technologies

Thiophene-based polymers and molecules are renowned for their electrochemical and optical properties, making them ideal candidates for the development of chemical sensors. The conjugated system of the thiophene rings in this compound provides a basis for creating materials that can respond to external stimuli, such as the presence of specific ions or molecules.